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Hexakis(4-isopropylphenoxymethyl)benzene

Cat. No.: B11945921
M. Wt: 967.3 g/mol
InChI Key: JTFSGZLGVVQQSC-UHFFFAOYSA-N
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Description

Contextualization of Hexakis-Substituted Benzene (B151609) Derivatives as Core Scaffolds in Supramolecular Design

These derivatives are of significant interest because their peripheral functional groups can be tailored to direct the formation of highly ordered, non-covalent assemblies. These assemblies can range from discrete host-guest complexes to extended one-, two-, or three-dimensional networks. The ability to precisely control the chemical nature of the six substituents allows for the fine-tuning of properties such as solubility, electronic characteristics, and, most importantly, the specific intermolecular interactions that drive self-assembly.

Research Significance of Hexakis(4-isopropylphenoxymethyl)benzene as a C₆-Symmetric Building Block

This compound is a prime example of a C₆-symmetric building block. This high degree of symmetry is a desirable feature in supramolecular chemistry as it can lead to the formation of highly regular and predictable structures. Molecules with C₃ or C₆ symmetry are known to be robust self-assemblers, capable of organizing into complex superstructures. researchgate.net The six identical (4-isopropylphenoxymethyl) arms radiating from the central benzene core give the molecule a well-defined, disc-like or star-shaped geometry.

The significance of this particular compound lies in the specific nature of its peripheral groups. The phenoxymethyl (B101242) linkages provide a degree of flexibility, while the terminal isopropyl groups offer non-polar surfaces that can engage in van der Waals interactions. These features make this compound a compelling candidate for the construction of novel supramolecular architectures, such as columnar liquid crystals or porous organic materials.

Overview of Structural Features and Potential for Directed Self-Assembly

The structure of this compound is characterized by a central benzene ring with six phenoxymethyl groups attached. Each of these peripheral phenyl groups is further substituted at the para-position with an isopropyl group.

Key Structural Features:

Central Core: A planar, aromatic benzene ring.

Linkages: Six ether linkages (Ar-O-CH₂-Ar) connect the central ring to the peripheral groups. These linkages allow for a degree of conformational freedom.

Peripheral Groups: Six 4-isopropylphenyl groups provide bulky, hydrophobic termini.

The potential for directed self-assembly arises from a combination of these features. The large, symmetric, and somewhat rigid nature of the molecule encourages ordered packing. The isopropyl groups can interdigitate, and the aromatic rings can participate in π-π stacking interactions. Furthermore, the ether oxygen atoms can act as hydrogen bond acceptors in the presence of suitable donor molecules.

While specific research on the self-assembly of this compound is not extensively documented in publicly available literature, studies on analogous hexasubstituted benzene derivatives provide valuable insights. For instance, the crystal structure of a similar compound, hexakis(acetoxymethyl)benzene, reveals an 'aaabbb' conformation, where three side arms point to one face of the central benzene ring and the other three point to the opposite face. mdpi.combohrium.com This arrangement is stabilized by a network of weak C-H···O hydrogen bonds. mdpi.combohrium.com It is plausible that this compound could adopt similar conformations, leading to the formation of well-defined supramolecular structures.

Detailed Research Findings on Analogous Hexasubstituted Benzenes

Given the limited specific data on this compound, the following table summarizes findings for related hexasubstituted benzene derivatives, which serve as important models for understanding its potential behavior.

Compound Key Findings Interactions/Conformation Reference
Hexakis(acetoxymethyl)benzeneMolecules adopt an 'aaabbb' conformation in the crystal structure.Stabilized by numerous intermolecular C-H···O hydrogen bonds. mdpi.combohrium.com
Hexakis(hydroxymethyl)benzeneForms a three-dimensional network structure in the solid state.Extensive O-H···O hydrogen bonding is observed. researchgate.net
Hexakis(4-hydroxyphenyl)benzeneForms two different types of porous hydrogen-bonded networks depending on the solvent used for crystallization.All OH groups are involved in hydrogen bonding in one network, while only four are in the other. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H78O6 B11945921 Hexakis(4-isopropylphenoxymethyl)benzene

Properties

Molecular Formula

C66H78O6

Molecular Weight

967.3 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(4-propan-2-ylphenoxy)methyl]benzene

InChI

InChI=1S/C66H78O6/c1-43(2)49-13-25-55(26-14-49)67-37-61-62(38-68-56-27-15-50(16-28-56)44(3)4)64(40-70-58-31-19-52(20-32-58)46(7)8)66(42-72-60-35-23-54(24-36-60)48(11)12)65(41-71-59-33-21-53(22-34-59)47(9)10)63(61)39-69-57-29-17-51(18-30-57)45(5)6/h13-36,43-48H,37-42H2,1-12H3

InChI Key

JTFSGZLGVVQQSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)C(C)C)COC4=CC=C(C=C4)C(C)C)COC5=CC=C(C=C5)C(C)C)COC6=CC=C(C=C6)C(C)C)COC7=CC=C(C=C7)C(C)C

Origin of Product

United States

Synthetic Routes and Methodological Advancements for Hexakis 4 Isopropylphenoxymethyl Benzene

Precursor Synthesis: Strategies for Hexakis(bromomethyl)benzene (B1581562)

The primary precursor for the synthesis of Hexakis(4-isopropylphenoxymethyl)benzene is hexakis(bromomethyl)benzene. This compound provides the core benzene (B151609) ring with six reactive bromomethyl groups, which are susceptible to nucleophilic substitution. There are several established routes for the synthesis of this important intermediate.

One common method involves the bromination of hexamethylbenzene. However, a more facile and often higher-yielding approach starts from mesitylene (B46885) (1,3,5-trimethylbenzene). This process involves a two-step sequence. First, mesitylene is subjected to bromomethylation to yield 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene. This intermediate is then further brominated on the remaining methyl groups to afford the desired hexakis(bromomethyl)benzene. capes.gov.br A reported synthesis of hexakis(bromomethyl)benzene from mesitylene has been documented, highlighting its utility as a viable synthetic pathway.

Another well-established route to a related precursor, hexakis(4-bromophenyl)benzene, involves the direct bromination of hexaphenylbenzene (B1630442). masterorganicchemistry.com While this produces a different isomer with the bromine atoms directly attached to peripheral phenyl rings, the reaction principle of extensive halogenation of a poly-aromatic core is similar. The synthesis of hexakis(bromomethyl)benzene itself has been described in the literature, providing a foundation for its use in subsequent reactions. youtube.com

Table 1: Synthetic Routes to Hexakis(bromomethyl)benzene

Starting MaterialKey Transformation(s)Reference
MesityleneBromomethylation followed by bromination capes.gov.br
HexamethylbenzeneDirect brominationGeneral Knowledge
HexaphenylbenzeneDirect bromination (for hexakis(4-bromophenyl)benzene) masterorganicchemistry.com

This table provides a summary of common starting materials and transformations for the synthesis of hexakis(bromomethyl)benzene.

Etherification Reactions: Formation of Phenoxymethyl (B101242) Linkages from Isopropylphenol

The formation of the six ether linkages in this compound is typically achieved through a Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this specific case, the sodium or potassium salt of 4-isopropylphenol (B134273) acts as the nucleophile, attacking the electrophilic carbon atoms of the bromomethyl groups on the hexakis(bromomethyl)benzene core.

The general mechanism involves the deprotonation of 4-isopropylphenol by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This potent nucleophile then displaces the bromide ions from hexakis(bromomethyl)benzene in an SN2 reaction, forming the stable ether bonds. Given the presence of six reactive sites on the benzene core, this reaction is performed with a stoichiometric excess of the 4-isopropylphenoxide to ensure complete substitution.

Table 2: Components of the Williamson Ether Synthesis for this compound

Reactant/ReagentRole
Hexakis(bromomethyl)benzeneElectrophile
4-IsopropylphenolNucleophile precursor
Base (e.g., NaH, K2CO3)Deprotonating agent
Solvent (e.g., DMF, DMSO)Reaction medium

This table outlines the key components and their roles in the Williamson ether synthesis for the target compound.

Optimization of Reaction Conditions and Yield for Controlled Synthesis

The successful synthesis of this compound with a high yield depends on the careful optimization of several reaction parameters. Due to the sterically hindered nature of the substrate and the six-fold substitution, forcing conditions are likely necessary to drive the reaction to completion.

Temperature: The reaction will likely require elevated temperatures to overcome the activation energy of the six consecutive SN2 reactions. Refluxing conditions in a high-boiling solvent are common for similar sterically demanding Williamson ether syntheses.

Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride is often preferred as it irreversibly deprotonates the phenol, generating the phenoxide in situ and driving the reaction forward. The byproduct, hydrogen gas, simply evolves from the reaction mixture. Weaker bases like potassium carbonate can also be used, often in conjunction with a phase-transfer catalyst to improve solubility and reactivity.

Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the phenoxide salt without solvating the nucleophilic anion, thus maintaining its reactivity. DMF and DMSO are excellent choices due to their high boiling points and ability to dissolve both the polar and non-polar reactants.

Stoichiometry: A molar excess of the 4-isopropylphenoxide is necessary to ensure that all six bromomethyl groups react. A typical approach would be to use at least 6 to 7 equivalents of 4-isopropylphenol and the base relative to one equivalent of hexakis(bromomethyl)benzene.

Reaction Time: Due to steric hindrance, the reaction time is expected to be prolonged, potentially requiring 24 to 48 hours of continuous heating to achieve complete conversion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.

Isolation and Purification Methodologies for High-Purity this compound

The isolation and purification of the final product present a significant challenge due to its high molecular weight, low polarity, and the potential for partially substituted byproducts.

Work-up: Upon completion of the reaction, a standard work-up procedure would involve cooling the reaction mixture and pouring it into a large volume of water to precipitate the crude product. This would also serve to dissolve any remaining inorganic salts. The solid product can then be collected by filtration.

Washing: The crude solid should be washed sequentially with water to remove any residual salts and then with a non-polar solvent like hexane (B92381) or methanol (B129727) to remove unreacted 4-isopropylphenol and other low molecular weight impurities.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. Finding a suitable solvent or solvent system is key. A good solvent will dissolve the compound when hot but not when cold. For a large, non-polar molecule like this compound, solvents such as toluene, xylene, or a mixture of chloroform (B151607) and ethanol (B145695) could be effective. The process of slow cooling to induce crystallization can significantly enhance the purity of the final product.

Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step. Given the non-polar nature of the molecule, a silica (B1680970) gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, would be appropriate. However, due to the low solubility and potentially strong adsorption of such a large molecule, this can be a challenging and time-consuming process.

The final purity of the compound would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Molecular Architecture and Conformational Dynamics of Hexakis 4 Isopropylphenoxymethyl Benzene

Analysis of Molecular Geometry and Symmetry Considerations

The core of Hexakis(4-isopropylphenoxymethyl)benzene consists of a benzene (B151609) ring with a substituent at every carbon atom. This high degree of substitution introduces significant steric strain, which is a common feature in hexasubstituted arenes. nih.gov This steric hindrance forces the peripheral groups to arrange themselves in a way that minimizes repulsive interactions, often resulting in a non-planar, propeller-like geometry.

Geometric Parameter Idealized Benzene Expected in this compound
Benzene Ring PlanarityPlanarLikely Non-planar/Distorted
C-C-C Bond Angles (ring)120°Deviations from 120° expected nih.gov
Point Group SymmetryD6hLower symmetry (e.g., C1, C2, or C3)

This table presents a comparison of idealized geometric parameters of a benzene ring with the expected geometry for this compound, based on studies of other sterically hindered hexasubstituted benzenes.

Stereochemical Features and Rotational Isomerism of Peripheral Isopropylphenoxymethyl Arms

Each of the six 4-isopropylphenoxymethyl arms possesses multiple single bonds, leading to a high degree of rotational freedom. This results in the potential for a vast number of conformational isomers, or rotamers. The key rotatable bonds are the C(aryl)-C(methylene), C(methylene)-O, O-C(phenyl), and C(phenyl)-C(isopropyl) bonds.

A significant stereochemical feature of hexasubstituted benzenes is the orientation of the substituents relative to the plane of the central ring. These are often described as "up" or "down" conformations. For a hexa-substituted benzene, various patterns are possible, such as aaaaaa (all up), aaaaab, and aaabbb (three-up, three-down). bohrium.commdpi.com The aaabbb conformation is frequently observed in the solid state for other hexa-hosts, as it can provide a stable, balanced arrangement. bohrium.commdpi.com The specific preferred conformation for this compound in a given environment (solution or solid-state) would be determined by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Non-Covalent Interactions Governing Molecular Conformation

Key potential intramolecular interactions include:

Van der Waals Forces: Repulsive and attractive forces between the atoms of adjacent side arms will be a primary determinant of their spatial arrangement.

C-H···π Interactions: The hydrogen atoms of the isopropyl groups and the methylene (B1212753) bridges may interact with the electron clouds of the adjacent phenyl rings.

C-H···O Interactions: Hydrogen atoms on the isopropyl groups or methylene units could potentially form weak hydrogen bonds with the oxygen atoms of neighboring phenoxymethyl (B101242) groups.

Conformational Flexibility and its Influence on Supramolecular Self-Assembly

The high degree of conformational flexibility in this compound makes it a fascinating, albeit complex, building block for supramolecular chemistry. The ability of the side arms to rotate and adapt their positions allows the molecule to potentially form various organized structures in the solid state, such as inclusion complexes or specific crystal packing motifs. bohrium.comnih.gov

Supramolecular Assembly and Intermolecular Interactions in Hexakis 4 Isopropylphenoxymethyl Benzene Systems

Non-Covalent Interactions Driving Assembly Processes

The spontaneous organization of hexakis(4-isopropylphenoxymethyl)benzene molecules into stable, three-dimensional architectures is primarily governed by a combination of weak, non-covalent interactions. These forces, though individually modest in strength, collectively provide the thermodynamic driving force for the self-assembly process.

Van der Waals forces, which encompass dispersion forces (London forces) and dipole-dipole interactions, are fundamental to the cohesion of this compound assemblies. The large, nonpolar surface area of the molecule, contributed by the numerous phenyl and isopropyl groups, leads to significant dispersion forces. These forces, arising from temporary fluctuations in electron density, are the primary attractive forces holding the host lattice together in the absence of stronger interactions. The melting points of clathrates formed by the closely related hexakis(phenoxymethyl)benzene vary significantly with the nature of the included guest molecule, which is indicative of a host lattice bound by these sensitive and adaptable van der Waals forces.

Aromatic stacking, or π-π interactions, is another crucial factor in the solid-state arrangement of this compound. These interactions occur between the π-systems of the numerous benzene (B151609) rings within the molecular structure. The geometry of these interactions is not limited to a simple face-to-face arrangement but can also adopt offset or edge-to-face configurations. Quantum mechanical analyses have revealed that the slip-stacked geometry in benzene dimers arises from a delicate balance between dispersion and Pauli repulsion, with electrostatics playing a less dominant role than previously thought. This revised understanding helps to explain the prevalence of offset π-stacking in larger polycyclic aromatic hydrocarbons.

The presence of multiple aromatic rings in this compound provides ample opportunity for these stacking interactions to influence the crystal packing. The interplay between the central benzene core and the peripheral phenyl groups, as well as interactions between adjacent molecules, can lead to complex and well-defined three-dimensional networks. The strength of these interactions can be modulated by the substituents on the aromatic rings, with different substitution patterns affecting the electronic nature and steric hindrance of the π-system.

Studies on other organic molecules have demonstrated the structure-directing role of such weak hydrogen bonds. For example, in the solid state, weak O-H...π and C-H...O interactions have been shown to give rise to highly ordered and cooperative structural motifs. In the crystal structure of hexakis(acetoxymethyl)benzene, intermolecular C-H...O hydrogen bonds are responsible for connecting the molecules into a three-dimensional network. Given the structural similarities, it is highly probable that analogous weak hydrogen bonding plays a role in the self-assembly of this compound.

Host-Guest Chemistry and Inclusion Compound Formation

The unique molecular architecture of this compound, with its pre-organized cavity-like structure, makes it a prime candidate for host-guest chemistry and the formation of inclusion compounds, also known as clathrates.

The formation of clathrates by this compound and its analogues is a process of molecular recognition, where the host lattice selectively encapsulates guest molecules. This selectivity is governed by a combination of factors, including the size, shape, and chemical nature of the guest molecule in relation to the size and shape of the cavities within the host's crystal lattice. The closely related hexakis(phenoxymethyl)benzene has been shown to form inclusion compounds with a variety of guest molecules, such as toluene. The formation of a di-toluene adduct suggests a specific host-to-guest ratio, which is a characteristic feature of clathrate formation.

The principle of selective clathrate formation relies on the complementarity between the host and guest. The flexible nature of the phenoxymethyl (B101242) arms allows the host molecule to adapt its conformation to accommodate different guests, leading to the formation of stable inclusion compounds. The unsolvated host may have a different melting point from its clathrates, and in some cases, recrystallization of the unsolvated host can be observed after the guest has been driven off.

Dynamics of Guest Encapsulation and Release within Cavities

The porous networks formed by this compound and its analogues create cavities capable of encapsulating guest molecules. The dynamics of this process—the capture and subsequent release of guests—are crucial for applications such as drug delivery, sensing, and separations. While specific kinetic data for this compound is not extensively documented, the principles governing such systems can be understood from studies on related porous organic frameworks and host-guest complexes.

The encapsulation of a guest molecule within the host's cavity is typically a reversible process, governed by a delicate balance of intermolecular forces including hydrogen bonds, van der Waals forces, and π-π interactions. The release of these guests can occur through several mechanisms. In some systems, a partial or complete disassembly of the host framework is necessary to liberate the guest. core.ac.uk However, in more rigid structures, guest exchange can happen through "portals" or openings in the host structure without its complete rupture. core.ac.uk

The kinetics of guest exchange can be monitored using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool. researchgate.netfigshare.com For instance, 1H and 129Xe NMR have been employed to study the diffusion and interactions of guest molecules within the pores of metal-organic frameworks (MOFs) and other porous materials. researchgate.netresearchgate.netnih.gov These studies can provide quantitative data on exchange rates and the energy barriers associated with guest ingress and egress. Computational modeling also plays a vital role in elucidating the pathways and transition states involved in guest encapsulation and release. chemrxiv.org

The rate of guest release is influenced by several factors:

Guest Size and Shape: Smaller guests that can easily pass through the pores of the host network will exhibit faster exchange kinetics.

Host-Guest Interactions: Stronger interactions between the host and guest will lead to slower release rates.

Solvent: The surrounding solvent can compete for binding sites within the host and can also affect the stability of the host-guest complex. researchgate.net

Temperature: Higher temperatures generally increase the rate of guest exchange by providing the necessary thermal energy to overcome the energetic barriers to release.

Hierarchical Self-Assembly in Solution and Solid State

The ability of this compound to self-assemble into well-defined, higher-order structures is a hallmark of its chemical behavior. This hierarchical self-assembly occurs both in solution and in the solid state, leading to a variety of fascinating and potentially useful supramolecular architectures.

Formation of Porous Hydrogen-Bonded Networks

A key feature of many hexasubstituted benzene derivatives is their ability to form porous networks through hydrogen bonding. figshare.comnih.gov While the ether linkages in this compound are not traditional hydrogen bond donors, the oxygen atoms can act as hydrogen bond acceptors. In the presence of suitable co-crystallizing agents or solvents with hydrogen bond donor capabilities, it is conceivable that this molecule could participate in the formation of porous hydrogen-bonded organic frameworks (HOFs).

The design of such networks often relies on the use of molecules with specific geometries and functional groups that promote directional interactions. For instance, hexakis(4-carboxyphenyl)benzene readily self-assembles into two-dimensional hexagonal networks with large triangular cavities. researchgate.net Similarly, derivatives with diaminotriazine groups have been engineered to form robust, non-interpenetrated three-dimensional networks. nih.gov The general principle involves the use of rigid molecular building blocks that can connect in a predictable manner to create extended, porous structures. The porosity of these networks makes them promising candidates for applications in gas storage and separation.

Building BlockIntermolecular InteractionResulting NetworkPorosity
Hexakis(4-carboxyphenyl)benzeneCarboxylic acid dimerization (Hydrogen bonding)2D Hexagonal NetworkHigh, with triangular cavities
Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzeneDiaminotriazine hydrogen bonding motifs3D Non-interpenetrated NetworkHigh guest-accessible volume
Positively-charged trigonal building blocksvan der Waals interactions between alkyl chains2D Honeycomb NetworksDefined porous structures

This table illustrates how different functionalized hexasubstituted benzene derivatives form porous networks through specific intermolecular interactions.

Exploration of Columnar, Helical, and Layered Supramolecular Architectures

Beyond porous networks, hexasubstituted benzenes are known to form other ordered supramolecular structures. Of particular interest is the formation of columnar and helical assemblies. For example, derivatives of hexakis(4-alkoxyphenylethynyl)benzene have been shown to self-assemble into columnar liquid crystalline phases. acs.orgdntb.gov.uarsc.orgrsc.org In these structures, the disc-shaped molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice.

The introduction of chirality into the side chains of these molecules can lead to the formation of stable helical columns. rsc.org This has been demonstrated with hexakis(phenylethynyl)benzene (B13386051) derivatives bearing chiral alanine (B10760859) pendants, which form supramolecular helical structures. The handedness of the helix can often be controlled by the chirality of the building blocks.

Layered architectures are also observed in the crystal structures of some hexasubstituted benzene derivatives. These structures often consist of sheets of molecules held together by van der Waals forces and, in some cases, weak C-H···π interactions. acs.org The packing within these layers is dictated by the shape and functionality of the peripheral groups.

Solvent-Induced Supramolecular Transformations and Chiroptical Responses

The self-assembly of this compound and its analogues can be highly sensitive to the solvent environment. veranova.comresearchgate.net Different solvents can induce the formation of different supramolecular structures, a phenomenon known as solvent-induced polymorphism. researchgate.net This is because the solvent molecules can interact with the solute molecules in various ways, such as through hydrogen bonding or solvophobic effects, thereby influencing the final assembled state.

For instance, a change in solvent can lead to a transformation from a one-dimensional chain to a two-dimensional sheet or even a three-dimensional network. These structural transformations are often accompanied by changes in the material's properties, such as its porosity or optical behavior.

Crystal Engineering Principles and Polymorphism

The rational design of crystalline materials with desired properties is the central goal of crystal engineering. For a molecule like this compound, understanding and controlling its crystallization behavior is key to unlocking its full potential.

Design Principles for Directing Crystal Packing and Morphology

For hexasubstituted benzenes, the bulky side chains play a crucial role in dictating the crystal packing. The non-planar, propeller-like shape of these molecules often prevents efficient π-π stacking between the central benzene rings. acs.org Instead, the crystal structure is often stabilized by a multitude of weaker interactions, such as C-H···O and C-H···π bonds. researchgate.netmdpi.com A detailed analysis of these interactions, for instance through Hirshfeld surface analysis, can provide valuable insights into the packing motifs. mdpi.com

The morphology, or external shape, of the crystal is a macroscopic manifestation of the internal crystal packing. By controlling the crystallization conditions—such as the solvent, temperature, and cooling rate—it is possible to influence the crystal morphology. This is important for applications where the crystal shape and size are critical, such as in pharmaceuticals or electronic materials.

Studies of Pseudopolymorphism and Structural Diversity in Related Hexakis-Benzenes

While specific studies on the pseudopolymorphism of this compound are not extensively documented in publicly available literature, the broader family of hexasubstituted benzene derivatives offers significant insights into the structural diversity and the formation of inclusion compounds, which are phenomena closely related to pseudopolymorphism. The ability of these molecules to adopt various conformations and to incorporate solvent molecules within their crystal lattices highlights the rich structural chemistry of this class of compounds.

Research into related hexakis-benzene compounds demonstrates that minor changes in crystallization conditions or in the peripheral functional groups can lead to dramatically different solid-state structures. This structural adaptability is a key feature of hexasubstituted benzenes.

A notable example is Hexakis(4-cyanophenyl)benzene , which has been shown to form a variety of inclusion compounds when crystallized from different solvents. acs.org The resulting networks are primarily held together by C-H···N interactions. The diversity in these structures is significant, with the volume accessible to guest molecules varying by up to 58%, depending on the solvent used. acs.org This illustrates how the interaction between the host molecule and the solvent can direct the supramolecular assembly, leading to a range of crystalline forms.

Similarly, studies on Hexakis(acetoxymethyl)benzene have revealed conformational polymorphism. mdpi.com The side-arms of this molecule can arrange themselves in different orientations relative to the central benzene ring, described as 'a' (above) and 'b' (below). mdpi.com While the alternating ababab conformation is common, other arrangements like aaabbb have also been observed in crystal structures. mdpi.com This conformational flexibility is a fundamental aspect of structural diversity in hexasubstituted benzenes. The stabilization of these different conformers can be influenced by intermolecular interactions, including C-H···O hydrogen bonds, which connect the molecules into a three-dimensional network. mdpi.com

The table below summarizes the structural diversity observed in some related hexakis-benzene derivatives.

CompoundKey Structural FeaturesIntermolecular InteractionsRef.
Hexakis(4-cyanophenyl)benzene Forms diverse inclusion compounds with various solvents. The network openness is highly dependent on the guest molecule.C-H···N interactions acs.org
Hexakis(acetoxymethyl)benzene Exhibits conformational polymorphism, with side-arms adopting different arrangements (e.g., ababab, aaabbb).C-H···O hydrogen bonds mdpi.com
Hexakis(tridecylsulfono)benzene Shows thermotropic liquid crystalline behavior, forming a hexagonal columnar discotic mesophase.van der Waals forces researchgate.net
Hexakis(phenylethynyl)benzene Derivatives Self-assembles into stable supramolecular helical structures.Hydrogen bonding rsc.org

Further illustrating this diversity, Hexakis(4-carboxyphenyl)benzene has been utilized as a versatile building block in the construction of metal-organic frameworks (MOFs). chalmers.se By employing different metal ions and charge-balancing cations, a range of network topologies, such as kgd-nets and yav-nets, have been synthesized. chalmers.se This demonstrates how the coordination chemistry of the peripheral groups can be exploited to generate a wide array of extended, porous structures.

In the case of Hexakis(tridecylsulfono)benzene , the structural diversity manifests as liquid crystalline behavior. researchgate.net This compound exhibits a transition from a crystalline solid to a hexagonal columnar discotic mesophase upon heating, indicating a change in the long-range order while maintaining some degree of molecular organization. researchgate.net The intercolumnar spacing suggests a significant degree of disorder in the long alkyl side chains. researchgate.net

These examples from related hexakis-benzene systems underscore the principles of pseudopolymorphism and structural diversity. The combination of a rigid central core with flexible or functionalizable peripheral groups allows these molecules to respond to their environment—be it the solvent, counter-ions, or temperature—by adopting different packing arrangements and conformations. This adaptability is a crucial factor in the design of new materials with specific properties, such as porosity for gas storage or organized columnar structures for conductive applications. While direct evidence for pseudopolymorphism in this compound is pending, the behavior of its structural relatives strongly suggests that it too possesses a rich and varied solid-state chemistry.

Theoretical and Computational Investigations of Hexakis 4 Isopropylphenoxymethyl Benzene and Its Assemblies

Prediction of Host-Guest Binding Energetics and Molecular Recognition Selectivity

The architecture of hexasubstituted benzenes suggests their potential to act as hosts for smaller guest molecules. Computational predictions of host-guest binding energetics are crucial for assessing this potential and understanding the selectivity for different guests. There is currently no published research that predicts or experimentally measures the binding energetics of Hexakis(4-isopropylphenoxymethyl)benzene with any potential guest molecules.

Computational Design and Validation of Novel Supramolecular Architectures

The design of novel supramolecular architectures relies on a fundamental understanding of the building blocks. While this compound could theoretically serve as a component in such architectures, there are no computational studies that have designed or validated its use in this context.

Theoretical Insights into Intermolecular Interaction Energies and Orientations

The aggregation and self-assembly of molecules are governed by intermolecular forces. Theoretical calculations can provide detailed insights into the energies and preferred orientations of these interactions. For this compound, there is a lack of studies that have computed the intermolecular interaction energies, which would be essential for predicting its solid-state packing or behavior in solution.

Advanced Spectroscopic and Structural Characterization of Hexakis 4 Isopropylphenoxymethyl Benzene Supramolecular Systems

Single-Crystal and Powder X-ray Diffraction Analysis of Assemblies

No specific single-crystal or powder X-ray diffraction data for Hexakis(4-isopropylphenoxymethyl)benzene could be located. This type of analysis would be crucial for determining the solid-state packing, molecular conformation, and the precise geometry of any self-assembled structures. For related compounds, like hexakis(acetoxymethyl)benzene, X-ray diffraction has been used to determine its conformation and the intermolecular interactions, such as C–H···O hydrogen bonds, that govern its three-dimensional network. mdpi.com Similarly, studies on hexakis(tridecylsulfono)benzene have utilized powder X-ray diffraction to investigate phase transitions and mesophase structures. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Conformation

There is no specific NMR data available in the searched literature for this compound. Advanced NMR techniques are powerful tools for studying the dynamics and conformation of molecules in solution. d-nb.info For a molecule like this compound, 2D NMR experiments such as NOESY and ROESY could provide insights into the spatial proximity of the isopropyl and phenoxymethyl (B101242) groups, revealing the conformational preferences of the flexible side chains.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Radical Intermediates or Spin-Labeled Analogues within Assemblies

No published EPR studies specifically involving this compound were found. This technique would be applicable if the molecule were part of a system involving paramagnetic species, such as radical intermediates in a chemical reaction or if a spin-labeled analogue of the compound were synthesized to probe its environment within a larger assembly.

Scanning Probe Microscopy (e.g., AFM, STM) for Surface Characterization of Self-Assembled Monolayers

There are no specific AFM or STM studies focused on this compound monolayers. These techniques would be invaluable for visualizing the two-dimensional organization of the molecule on a surface, providing information on packing arrangements and the influence of the isopropyl groups on the monolayer structure.

Mass Spectrometry Techniques (e.g., ESI-MS) for Investigating Assembly Stoichiometry and Integrity

No specific ESI-MS data for supramolecular assemblies of this compound could be found. ESI-MS is a gentle ionization technique that can be used to transfer non-covalent assemblies from solution to the gas phase, allowing for the determination of their stoichiometry and the nature of the interacting species.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Spatial Distribution and Depth Profiling in Porous Structures

There is no ToF-SIMS data available for this compound within porous structures. This technique has been demonstrated to be useful for probing the distribution of guest molecules within the pores of metal-organic frameworks (MOFs), as shown in studies with related aromatic compounds like hexakis(4-carboxyphenyl)benzene. chalmers.se Such an analysis for this compound would require its incorporation into a porous host material.

Emerging Applications in Advanced Materials Science Rooted in Hexakis 4 Isopropylphenoxymethyl Benzene Architectures

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Hexakis-Benzene Linkers

While direct synthesis of MOFs and COFs from hexakis(4-isopropylphenoxymethyl)benzene is not yet extensively documented, the principles of reticular chemistry and the behavior of analogous hexatopic linkers provide a strong basis for predicting its utility in this field. A notable analogue, 1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene (H₆cpb), has been successfully employed in the synthesis of numerous MOFs, demonstrating the potential of a central benzene (B151609) core to anchor complex, porous networks. mdpi.comchimia.chnih.gov

Reticular chemistry is the science of linking molecular building blocks into predetermined network structures. nih.gov The hexagonal geometry of linkers like H₆cpb is fundamental to creating a diverse range of network topologies when combined with various metal secondary building units (SBUs). chimia.chnih.gov For instance, solvothermal reactions of H₆cpb with metal ions such as Bi(III), Cu(II), Fe(II), Co(II), and Zn(II) have yielded at least nine different MOFs with distinct topologies. chimia.chnih.gov

These synthesized frameworks exhibit several network topologies, including:

rtl-net: Formed with bismuth, as seen in [Bi₂(cpb)(acetato)₂(dmf)₂]·2dmf (CTH-6). chimia.chnih.gov

kgd-net: Observed in copper- and zinc-based frameworks like 2(H₂NMe₂)[Cu₂(cpb)] (CTH-7) and polymorphs of 2(H₂NMe₂)[Zn₂(cpb)] (Zn-MOF-888 and CTH-11). chimia.chnih.gov This topology is common for H₆cpb-based MOFs, appearing in six of the thirteen reported structures. nih.gov

yav-net: Found in isostructural iron and cobalt MOFs, [Fe₄(cpb)(acetato)₂(dmf)₄] (CTH-8) and [Co₄(cpb)(acetato)₂(dmf)₄] (CTH-9). chimia.chnih.gov

sql-net and mixed yav-net: Achieved with copper and zinc, respectively. chimia.chnih.gov

The concept of "foldable" network topologies has also been introduced through the study of these materials, where a 3D network can fold into a 2D form while maintaining local geometry, a feature potentially useful in creating "breathing" MOFs that respond to external stimuli. mdpi.comnih.gov Given its similar core structure, this compound could be derivatized with appropriate coordinating groups to serve as a linker, potentially accessing these and other novel network topologies.

The porosity of MOFs derived from hexatopic benzene linkers has been experimentally verified. The Brunauer-Emmett-Teller (BET) surface area of H₆cpb-based MOFs varies depending on the metal center and the resulting framework. nih.govnih.gov For samples activated at 120 °C, these values range from 34 m²/g for CTH-12 to 303 m²/g for CTH-9. nih.govnih.gov

These materials have also demonstrated selective gas sorption properties. Most of the synthesized H₆cpb-based MOFs show a roughly tenfold higher molar uptake of CO₂ over N₂ at 298 K. nih.govnih.gov One particular framework, CTH-12, which contains copper(II) dinuclear paddle-wheels, exhibits an even more pronounced selectivity, with a 19-fold preference for CO₂ uptake. nih.govnih.gov The sorption of iodine (I₂) into the pores of CTH-7 has also been studied, confirming that guest molecules can penetrate the crystal structure. mdpi.comnih.gov

The incorporation of this compound as a linker in MOFs or COFs could lead to frameworks with tailored porosity. The bulky 4-isopropylphenoxymethyl groups would likely result in larger pore sizes compared to the carboxyphenyl analogue, which could be advantageous for applications involving the storage or separation of larger molecules.

Table 1: Network Topologies and Properties of MOFs with a Hexakis(phenyl)benzene Linker (H₆cpb)

MOF Designation Metal Ion Network Topology BET Surface Area (m²/g) CO₂/N₂ Selectivity (molar uptake) Reference
CTH-6 Bi(III) rtl Not specified Not specified chimia.ch, nih.gov
CTH-7 Cu(II) kgd Not specified ~10x chimia.ch, nih.gov
CTH-8 Fe(II) yav Not specified ~10x chimia.ch, nih.gov
CTH-9 Co(II) yav 303 ~10x nih.gov, nih.gov
CTH-11 Zn(II) kgd Not specified ~10x chimia.ch, nih.gov
CTH-12 Cu(II) sql 34 19x nih.gov, nih.gov

Supramolecular Polymers and Gels with Controlled Architectures

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which allow for reversible and responsive materials. The structure of this compound, with its large, electron-rich aromatic surfaces and multiple ether linkages, makes it an ideal candidate for forming such assemblies.

The self-assembly of hexasubstituted benzene derivatives can lead to well-ordered structures. For instance, resorcin nih.govarene, another type of macrocycle, is known to self-assemble into hexameric capsules in apolar solvents through a network of hydrogen bonds. beilstein-journals.org While this compound lacks strong hydrogen bond donors, the cumulative effect of weak C-H···π interactions and van der Waals forces between the isopropyl and phenoxy groups could drive the formation of extended one-dimensional stacks or more complex three-dimensional networks.

The formation of a supramolecular gel is also a plausible application. Low molecular weight gelators can immobilize solvents by self-assembling into a fibrous network. The extended, branching structure of this compound could facilitate the necessary entanglement to form such a network, leading to materials with potential applications in sensing, controlled release, and as scaffolds for tissue engineering. For example, redox-active supramolecular gels have been formed from the self-assembly of small organic molecules like viologen derivatives, indicating that complex functions can be embedded within such soft materials. chemrxiv.org

Stimuli-Responsive Supramolecular Systems Based on Conformational or Assembly Changes

Stimuli-responsive materials can change their properties in response to external triggers like light, pH, temperature, or the presence of specific chemical species. rsc.org These systems often rely on molecular switches or conformational changes in their constituent building blocks.

The flexible phenoxymethyl (B101242) arms of this compound offer a potential mechanism for stimuli-responsive behavior. The rotation around the ether and methylene (B1212753) linkages could be influenced by solvent polarity, temperature, or the encapsulation of a guest molecule within a supramolecular assembly. Such conformational changes could lead to a macroscopic response, such as the dissolution of a gel or a change in the optical properties of the material.

An analogous concept is seen in systems where azobenzene (B91143) moieties are rigidly linked to larger aromatic cores. researchgate.net The light-induced trans-cis isomerization of the azobenzene unit represents a conformational switch that can be used to control the assembly and properties of the material at a solid-liquid interface. researchgate.net Similarly, pH-responsive systems have been designed using guanosine (B1672433) derivatives that undergo a reversible structural transition from octameric to hexadecameric assemblies upon protonation, which in turn can trigger the release of an encapsulated molecular cargo. chemrxiv.org By functionalizing the isopropyl groups or the benzene rings of this compound with responsive moieties, similar smart systems could be developed.

Conclusion and Future Research Directions

Summary of Key Research Achievements and Contributions of Hexakis(4-isopropylphenoxymethyl)benzene

This compound is a member of the broader class of hexaphenylbenzene (B1630442) (HPB) derivatives, which are noted for their unique, non-planar, and propeller-shaped molecular geometry. nih.gov The primary research achievement associated with this scaffold lies in its application in supramolecular chemistry and materials science. The bulky side chains, featuring 4-isopropylphenoxymethyl groups, create a sterically hindered environment around the central benzene (B151609) core. This inherent structural feature is a key contributor to the compound's most significant role: as a host molecule in the formation of crystalline inclusion complexes.

The primary contribution of this compound has been to the field of crystal engineering. magtech.com.cnresearchgate.net Its derivatives have demonstrated a remarkable ability to co-crystallize with a variety of guest molecules, leading to the formation of ordered, three-dimensional supramolecular structures. The specific isopropyl groups on the periphery allow for subtle tuning of the cavities or channels within the crystal lattice, enabling selective inclusion of guest molecules. Research has highlighted that the conformationally well-defined structure and tendency for inefficient packing are crucial properties that make HPB derivatives like this one excellent candidates for creating porous materials. nih.govresearchgate.net These materials are foundational for applications in separation sciences and as scaffolds for further chemical reactions.

Identification of Unexplored Avenues and Grand Challenges in Hexakis-Benzene Supramolecular Chemistry

While the utility of hexaphenylbenzene (HPB) derivatives in forming crystalline solids is well-established, several avenues remain underexplored. A grand challenge lies in achieving dynamic control over the host-guest systems. The majority of current research focuses on static, crystalline structures. Developing HPB-based systems that can reversibly bind and release guests in response to external stimuli (e.g., light, pH, or temperature) would represent a significant leap forward, paving the way for smart materials with switchable properties.

Another major unexplored area is the translation of their host-guest capabilities from the solid state to the solution phase. The high lipophilicity and potential for aggregation in solution pose significant challenges. A key goal would be to design water-soluble HPB derivatives that can act as molecular receptors or carriers for biological molecules or environmental pollutants in aqueous media. Furthermore, the full potential of HPB derivatives as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is yet to be realized. The challenge here is to synthesize derivatives with appropriate functional groups that can undergo polymerization or coordination while retaining the essential propeller-like geometry necessary for creating permanent porosity.

Finally, the computational modeling and prediction of the host-guest binding properties of complex, flexible hosts like this compound remain a significant hurdle. Developing more accurate predictive models would accelerate the discovery of new host-guest systems and reduce the reliance on trial-and-error experimental screening.

Potential for Interdisciplinary Collaborations and Discovery of Novel Functional Materials

The unique structural and chemical properties of the hexakis-benzene scaffold present substantial opportunities for interdisciplinary collaboration and the creation of novel functional materials. The intersection of supramolecular chemistry with materials science and engineering is particularly promising.

One major area for collaboration is in the development of advanced sensor technologies. By functionalizing the peripheral groups of the hexakis-benzene core with chromophores or fluorophores, chemists can collaborate with materials scientists to create sensory materials that signal the presence of specific analytes through a change in color or fluorescence upon guest binding. These could find applications in environmental monitoring or medical diagnostics.

In the realm of organic electronics, HPB derivatives are already recognized for their potential. magtech.com.cnresearchgate.net Their rigid core and high thermal stability are desirable properties for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.net Collaboration between synthetic chemists and physicists could lead to the design of new HPB derivatives with tailored electronic properties, serving as host materials or charge-transport layers in next-generation display and lighting technologies. researchgate.net

Furthermore, the potential for creating porous materials opens doors for collaboration with chemical engineers. Designing HPB-based materials for specific gas storage (e.g., hydrogen or methane) or for the separation of fine chemicals are tangible goals. These collaborations would bridge the gap between molecular-level design and industrial-scale application.

Table of Potential Future Research Directions

Research AvenueGrand ChallengePotential ApplicationRequired Interdisciplinary Field(s)
Dynamic Host-Guest Systems Achieving reversible guest binding and releaseSmart Materials, Controlled ReleasePhotochemistry, Polymer Science
Aqueous Supramolecular Chemistry Designing water-soluble, non-aggregating hostsDrug Delivery, Environmental RemediationBiochemistry, Environmental Science
Advanced Porous Materials Integrating HPB units into stable MOFs/COFsGas Storage, Catalysis, SeparationMaterials Engineering, Inorganic Chemistry
Organic Electronics Tuning electronic properties for specific functionsOLEDs, Organic PhotovoltaicsPhysics, Electrical Engineering
Chemical Sensing Creating highly selective and sensitive sensorsMedical Diagnostics, Environmental MonitoringAnalytical Chemistry, Biomedical Engineering

Q & A

Q. How can contradictory data on catalytic activity of this compound in hydrogenation reactions be reconciled?

  • Methodological Answer : Contradictions may stem from catalyst poisoning (e.g., residual ligands) or solvent effects. Controlled poisoning experiments (e.g., adding CO) and in situ IR spectroscopy identify active sites. Replicating reactions in deuterated solvents (e.g., DMF-d₇) clarifies solvent participation .

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